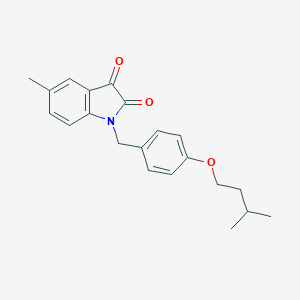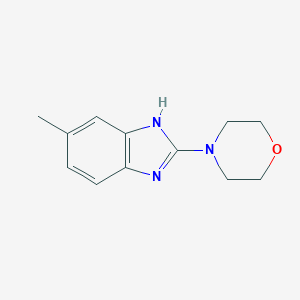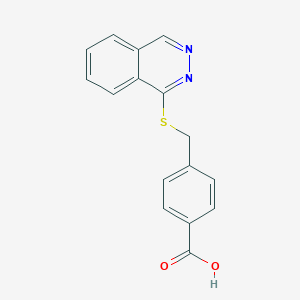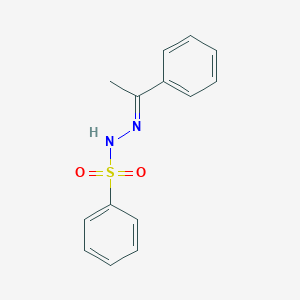
1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Isopentyloxy)benzyl)-5-methylindoline-2,3-dione is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known by its chemical name, GSK690693, and has been studied for its ability to inhibit the activity of certain protein kinases, which are involved in various cellular processes.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Quantum Chemical Calculations
- Research on similar Schiff base compounds, like "1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one", provides insights into the crystal structure and quantum chemical calculations of these types of compounds. These studies include molecular orbital calculations to investigate the structures and relative stabilities of different isomers (El‐wahab et al., 2021).
Synthesis of Bisindolines
- The synthesis of substituted bisindolines from reactions involving vicinal diones like "3,5-dimethoxyaniline and vicinal diones" sheds light on the potential synthetic routes and mechanisms for similar indoline derivatives (Kovach et al., 2014).
Heterocyclic Synthesis
- Studies on the reaction of certain dihydrofurans with dihydroisoquinolines, leading to compounds like "1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione", provide understanding of heterocyclic synthesis processes which could be applicable to the synthesis of indoline derivatives (Aliev et al., 1997).
HPPD Inhibitors
- Research into hybrid compounds combining isoindoline-1,3-dione with other molecular fragments for the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) suggests possible applications in areas like herbicide development. This is exemplified in studies of compounds like "2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4- carbonyl)isoindoline-1,3-dione" (He et al., 2019).
Density Functional Theory (DFT) Calculations
- DFT calculations on novel derivatives, such as "5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND)", provide insights into their electronic structure, absorption spectra, and nonlinear optical properties. This type of research can inform the understanding of similar compounds' properties (Halim & Ibrahim, 2017).
Alzheimer's Disease Treatment
- The design and synthesis of isoindoline-1,3-diones derivatives, such as "2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones", as potential multifunctional anti-Alzheimer agents suggest the therapeutic potential of similar compounds in neurodegenerative disease treatment (Panek et al., 2018).
Eigenschaften
IUPAC Name |
5-methyl-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14(2)10-11-25-17-7-5-16(6-8-17)13-22-19-9-4-15(3)12-18(19)20(23)21(22)24/h4-9,12,14H,10-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDNIUCKXHBCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-Dimethoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B366741.png)
![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)


![2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B366753.png)

![Ethyl 4-{2-[(2-methoxyphenyl)carbamoyl]ethyl}piperazine-1-carboxylate](/img/structure/B366757.png)

![N-[4-(dimethylamino)benzyl]-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B366762.png)
![(2E)-2-(2,3-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B366767.png)
![1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B366774.png)
![3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B366779.png)
